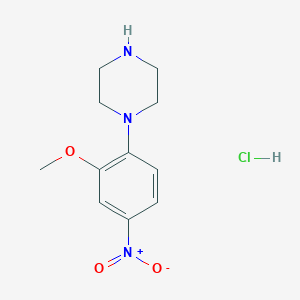
4-Phenyltetrahydrofuran-3-ol
Vue d'ensemble
Description
4-Phenyltetrahydrofuran-3-ol is a chemical compound with the molecular formula C10H12O2 . It has a molecular weight of 164.2 . The compound is solid in its physical form . It contains a total of 25 bonds; 13 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 hydroxyl group, 1 secondary alcohol, and 1 ether .
Molecular Structure Analysis
The molecular structure of 4-Phenyltetrahydrofuran-3-ol consists of 10 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms . It contains a five-membered ring (tetrahydrofuran) and a six-membered ring (phenyl group) in its structure . The presence of a hydroxyl group indicates that it is an alcohol .Physical And Chemical Properties Analysis
4-Phenyltetrahydrofuran-3-ol is a solid compound . It has a molecular weight of 164.2 . The compound is stored in a dry condition at a temperature between 2-8°C . .Applications De Recherche Scientifique
Food Additive and Toxicity Assessment
- Food Additive Use and Toxicity Study : 2,4-Dimethyl-4-phenyltetrahydrofuran, a compound related to 4-Phenyltetrahydrofuran-3-ol, is used as a synthetic flavoring substance in food. A study assessed its toxicological properties in rats, revealing no mortality or abnormal clinical signs at doses up to 96 mg/kg body weight. However, higher doses led to changes in liver and kidney weights and serum parameters, suggesting potential toxic effects at these levels (Ide et al., 2020).
Synthesis and Chemical Properties
- Palladium-Catalyzed Synthesis : A study demonstrated the synthesis of related tetrahydrofuran compounds using palladium-catalyzed oxidative cyclization. This method offers a pathway to create structurally diverse compounds, including those similar to 4-Phenyltetrahydrofuran-3-ol (Gabriele et al., 2000).
- Stereoselective Synthesis for Natural Products : Research on 3-alkyl-2-aryltetrahydrofuran-4-ols, which are structurally related to 4-Phenyltetrahydrofuran-3-ol, has led to methodologies for synthesizing natural products like (+/-)-paulownin. This demonstrates the compound's relevance in synthetic organic chemistry (Angle et al., 2008).
Flavor and Fragrance Industry Applications
- Odor Properties : Derivatives of tetrahydrofuran, including those similar to 4-Phenyltetrahydrofuran-3-ol, have distinct odor properties. These compounds are used in the flavor and fragrance industry, demonstrating the chemical's utility in creating sensory experiences (Zhang et al., 2014).
Catalysis and Chemical Reactions
- Platinum-Catalyzed Intramolecular Hydroalkoxylation : Research involving platinum-catalyzed reactions with hydroxy olefins, related to 4-Phenyltetrahydrofuran-3-ol, showcases the compound's potential in forming cyclic ethers, an essential process in organic synthesis (Qian et al., 2004).
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands thoroughly after handling .
Propriétés
IUPAC Name |
4-phenyloxolan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c11-10-7-12-6-9(10)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMERZAYEXRFPAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401307740 | |
| Record name | Tetrahydro-4-phenyl-3-furanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401307740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenyltetrahydrofuran-3-ol | |
CAS RN |
1420794-90-6 | |
| Record name | Tetrahydro-4-phenyl-3-furanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1420794-90-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrahydro-4-phenyl-3-furanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401307740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Chlorodihydrido{(S)-(-)-7-Bis(3,5-di-t-butylphenyl)phosphino-7'-[(3-methylpyridine-2-ylmethyl)amino]-2,2',3,3'-tetrahydro-1,1'-spirobiindane}iridium(III)](/img/structure/B3102560.png)


![1,4-Dioxaspiro[4.5]dec-6-en-8-one, 7,9,9-trimethyl-](/img/structure/B3102576.png)
![(S)-benzyl 2-(1-bromo-8-chloroimidazo[1,5-a]pyrazin-3-yl)pyrrolidine-1-carboxylate](/img/structure/B3102581.png)
![(1-(5-Nitrobenzo[d]thiazol-2-yl)pyrrolidin-3-yl)methanol](/img/structure/B3102595.png)

